Acetic acid; pralmorelin

Description

Evolution of Growth Hormone Secretagogue Research: From Discovery to Pralmorelin (B1678037) Development

The field of Growth Hormone Secretagogues (GHSs) originated from an unexpected line of inquiry. In the 1970s, researchers, including Dr. Cyril Bowers at Tulane University, synthesized a series of synthetic enkephalin opiate analogues. nih.gov While investigating these opioid-like peptides, they made the landmark discovery that some of these compounds could stimulate the release of growth hormone from pituitary cells in vitro. nih.gov This finding was revolutionary because it demonstrated that GH secretion could be triggered by a mechanism separate from the GHRH receptor. researchgate.net

This initial breakthrough led to the development of more potent and stable molecules. The first peptide found to have significant in-vivo activity was a hexapeptide known as GHRP-6 (Growth Hormone-Releasing Peptide-6). nih.govnih.gov This compound became a foundational tool for studying this new regulatory pathway.

Building on this momentum, collaborative efforts between Polygen in Germany and Tulane University in the United States sought to create small, highly active peptides with improved properties. nih.govncats.io This research led to the synthesis of pralmorelin, also known as GHRP-2 or KP-102. nih.gov Pralmorelin, a synthetic hexapeptide, demonstrated potent and reliable GH-releasing activity, marking a significant step forward in the development of GHSs. nih.govportico.org

Table 1: Milestones in the Development of Growth Hormone Secretagogues

Pralmorelin within the Landscape of Ghrelin Receptor Agonists Research

For many years, pralmorelin and other GHRPs were considered "orphan" ligands because their specific receptor was unknown. The pivotal moment came in 1996 with the molecular cloning of the Growth Hormone Secretagogue Receptor (GHS-R). researchgate.net This discovery provided the missing link, confirming a distinct biological target for this class of compounds. The receptor was identified as a G protein-coupled receptor, primarily expressed in the hypothalamus and pituitary gland. drugbank.comnih.gov

The final piece of the puzzle fell into place in 1999 with the identification of ghrelin, a peptide hormone primarily produced in the stomach, as the natural ligand for the GHS-R. researchgate.netendocrine-abstracts.org This established a new physiological axis connecting the gut to the brain for the regulation of GH and metabolism.

Pralmorelin is now understood to be a potent synthetic agonist of the ghrelin receptor (specifically the GHSR-1a subtype). ncats.iodrugbank.comwikipedia.org It mimics the action of endogenous ghrelin, binding to and activating the receptor to potently stimulate GH secretion. ncats.io Research using fluorescent conformational reporters has shown that the binding of different agonists, like pralmorelin, can stabilize distinct receptor conformations, which is crucial for initiating the downstream signaling cascade that results in GH release. nih.govnih.gov Pralmorelin and other synthetic peptides like GHRP-6 and hexarelin (B1671829) are now classified as high-potency hexapeptide agonists for the ghrelin receptor. guidetopharmacology.org

Table 2: Comparison of Early Peptide-Based Ghrelin Receptor Agonists

Conceptual Frameworks Driving Early Pralmorelin Investigation

The initial investigation into pralmorelin and its predecessors was driven by a strategy of "reverse pharmacology". nih.govoup.com This approach involves developing functional compounds and studying their effects before their specific biological receptor or endogenous ligand is known. The primary objective was to discover and develop small molecules that could rejuvenate the GH/IGF-I axis, with a particular focus on compounds that could be orally active. nih.govoup.com

The conceptual frameworks guiding this research included:

Identifying a Novel Regulatory Pathway: The core concept was to find a way to stimulate GH release that was independent of GHRH and its receptor. The discovery that enkephalin analogues worked suggested the existence of a new, parallel pathway for GH regulation. umaryland.edu

Amplifying Natural GH Pulsatility: Researchers hypothesized that a GHS could act centrally on the hypothalamus to either increase the release of GHRH or inhibit the release of somatostatin, thereby amplifying the natural, pulsatile secretion of GH. oup.compatsnap.com

Developing Enzymatically Resistant Peptides: A major challenge with peptide-based compounds is their rapid degradation by enzymes in the body. The design of pralmorelin incorporated D-isomers of amino acids (e.g., D-Alanine) to resist enzymatic breakdown, a key structural modification aimed at enhancing its stability and bioavailability.

Function-First Drug Discovery: The development of GHSs is a classic example of function-driven research. The lead structures were identified based on their functional ability to release GH, long before the molecular target was understood. nih.govoup.com This approach successfully uncovered a previously unknown physiological system.

This strategic and conceptually-driven research culminated in the development of pralmorelin, a compound that not only became a valuable tool for research but also a clinically used diagnostic agent for assessing growth hormone deficiency in certain regions. nih.govwikipedia.org

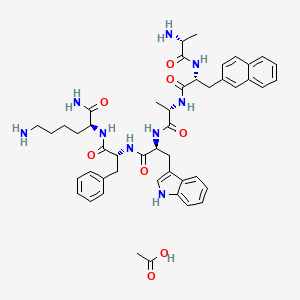

Structure

2D Structure

Properties

Molecular Formula |

C47H59N9O8 |

|---|---|

Molecular Weight |

878.0 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C45H55N9O6.C2H4O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;1-2(3)4/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);1H3,(H,3,4)/t27-,28+,36+,37-,38-,39+;/m1./s1 |

InChI Key |

ITKWTNXSQFOONQ-DTAFKERUSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches in Pralmorelin Research

Solid-Phase Peptide Synthesis (SPPS) for Pralmorelin (B1678037) Production

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of synthetic peptides like pralmorelin (also known as GHRP-2). sennchem.combachem.com Developed by R.B. Merrifield, this method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. sennchem.com A key advantage of SPPS over traditional solution-phase synthesis is the simplification of the purification process; excess reagents and by-products are easily removed by filtration and washing, eliminating the need for complex isolation of intermediates after each step. sennchem.combachem.com

The general workflow of SPPS begins with the attachment of the C-terminal amino acid to the solid support. sennchem.com The synthesis then proceeds from the C-terminus to the N-terminus. sennchem.com Each cycle of amino acid addition involves two main steps: the deprotection of the Nα-protecting group of the resin-bound amino acid and the coupling of the next protected amino acid in the sequence. bachem.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin. sennchem.com

Two primary strategies are employed in SPPS, differentiated by the type of protecting groups used for the α-amino group of the amino acids: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). sennchem.com The choice between these strategies influences the conditions for deprotection and cleavage. For instance, the Fmoc/tBu strategy is widely used and involves the use of piperidine (B6355638) for Fmoc group removal. luxembourg-bio.com

The formation of the peptide bond between two amino acids is a critical step in SPPS, facilitated by coupling reagents that activate the carboxyl group of one amino acid for nucleophilic attack by the amino group of another. jpt.com The choice and optimization of these reagents and reaction conditions are crucial for achieving high yields and purity of the final peptide.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are efficient and cost-effective. americanpeptidesociety.orgnih.gov They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and reduce the risk of racemization. americanpeptidesociety.orgresearchgate.net

Phosphonium salts , like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also effective coupling reagents. jpt.com

Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high coupling efficiency. jpt.comuni-kiel.de

The optimization of reaction conditions also involves the selection of appropriate solvents and bases. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. rsc.org Bases such as diisopropylethylamine (DIEA) are often employed to facilitate the coupling reaction. rsc.org For instance, a study found that a combination of DIPEA/Et3N in a DMF/DMSO solvent system provided the best yield in the shortest time for a particular synthesis. rsc.org Microwave irradiation can also be used to accelerate the deprotection and coupling steps in SPPS. rsc.org

Table 1: Common Coupling Reagents in SPPS

| Class | Reagent Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP |

Following cleavage from the solid support, the crude synthetic peptide must undergo purification to achieve the high purity required for research applications. sennchem.com A common and powerful technique for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). rsc.org This method separates the target peptide from impurities based on differences in hydrophobicity. A typical RP-HPLC setup uses a C8 or C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. rsc.org After purification, the peptide solution is often lyophilized to obtain a stable, powdered form. rsc.org

Once purified, the identity and purity of the research-grade pralmorelin must be confirmed through various characterization techniques. scispace.com

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. creative-proteomics.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are frequently used for this purpose. rsc.org

Analytical HPLC is employed to assess the purity of the final product. rsc.org By comparing the peak area of the target peptide to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the peptide, confirming the presence of specific amino acid residues and their connectivity. rsc.org

Amino Acid Analysis can be performed to determine the amino acid composition of the purified peptide, further verifying its identity.

These rigorous purification and characterization steps are essential to ensure the quality and reliability of synthetic pralmorelin for use in research. researchgate.net

Design and Synthesis of Pralmorelin Analogues and Derivatives for Research

The design and synthesis of analogues and derivatives of pralmorelin are driven by the need to understand its structure-activity relationships and to develop new research tools. researchgate.net Pralmorelin itself is a growth hormone-releasing peptide (GHRP). wada-ama.org

Modifying the peptide sequence of pralmorelin allows researchers to investigate the roles of specific amino acid residues in its biological activity. nih.gov Common strategies include:

Amino Acid Substitution : Replacing one or more amino acids in the sequence with other natural or unnatural amino acids. nih.gov For example, substituting an L-amino acid with its D-enantiomer can increase resistance to proteolytic degradation. nih.gov

Truncation and Extension : Systematically removing amino acids from the N- or C-terminus (truncation) or adding amino acids (extension) to identify the minimal active sequence and the impact of chain length on activity. creative-proteomics.com

Cyclization : Introducing cyclic constraints into the peptide backbone or through side-chain linkages. nih.gov This can enhance conformational stability and receptor-binding affinity.

Incorporation of Non-Standard Amino Acids : Introducing chemically modified or synthetic amino acids to probe specific interactions or to introduce novel properties. dntb.gov.ua

Peptide Stapling : A technique used to reinforce the α-helical structure of a peptide, which can be important for its biological function and stability. nih.gov

These modifications are typically introduced during SPPS, allowing for the precise and controlled synthesis of the desired analogues. escholarship.org

While peptide-based compounds like pralmorelin are valuable research tools, they often have limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. nih.gov This has spurred the exploration of non-peptidic mimetics, which are small molecules designed to mimic the structure and function of the native peptide. nih.govmdpi.com

The development of non-peptidic growth hormone secretagogues (GHSs) has been an active area of research. researchgate.net These small molecules are designed to bind to and activate the same receptor as pralmorelin, the ghrelin receptor (GHS-R1a). nih.gov The discovery of these compounds often involves high-throughput screening of chemical libraries followed by medicinal chemistry optimization. umn.edu

Several classes of non-peptidic GHSs have been identified, including those based on spiropiperidine and benzazepine core structures. nih.govresearchgate.net For example, compounds like MK-0677 (Ibutamoren) and capromorelin (B1582104) are orally active, non-peptidic agonists of the ghrelin receptor. nih.govnih.gov The design of these mimetics often starts with a pharmacophore model derived from the structure of the endogenous ligand or known peptide agonists. umn.edu More recent approaches have utilized computational methods and structural biology to design novel scaffolds that interact with the receptor. nih.gov

Table 2: Examples of Peptidic and Non-Peptidic Ghrelin Receptor Agonists

| Compound | Type | Core Structure |

|---|---|---|

| Pralmorelin (GHRP-2) | Peptide | Hexapeptide |

| GHRP-6 | Peptide | Hexapeptide |

| Ibutamoren (MK-0677) | Non-Peptidic | Spiropiperidine |

| Capromorelin | Non-Peptidic | Benzazepine |

The exploration of these non-peptidic structures provides valuable insights into the molecular requirements for receptor activation and offers alternative chemical probes for studying the physiological roles of the ghrelin system. nih.gov

Preclinical Research Paradigms and Biological Applications of Pralmorelin

In Vivo Animal Models in Pralmorelin (B1678037) Research

In vivo animal models are crucial for understanding the physiological effects of pralmorelin in a whole-organism context. These studies have provided valuable insights into its impact on growth, metabolism, and the regulation of the somatotropic axis.

Rodent models, particularly rats and mice, have been extensively used to investigate the in vivo efficacy of pralmorelin. Studies in normal rats have demonstrated that pralmorelin is more potent than GHRH in stimulating GH release. portico.org

A particularly useful model is the growth hormone-deficient "little" mouse (lit/lit), which has a mutation in the GHRH receptor gene. In these mice, administration of pralmorelin resulted in a significant, albeit limited, increase in serum GH levels. nih.gov For instance, a 10 µg dose of GHRP-2 in lit/lit mice led to a peak GH concentration of 9.3±1.5 ng/ml, significantly higher than the 1.04±1.15 ng/ml observed in saline-injected controls. nih.gov This finding suggests that pralmorelin can stimulate GH release at least partially independently of a functional GHRH receptor pathway. nih.gov

In Sprague-Dawley rats, pralmorelin has also been shown to influence factors beyond GH secretion, such as food intake and body weight gain. portico.org

| Animal Model | Pralmorelin Administration | Key Findings |

| "Little" (lit/lit) Mice | 10 µg (acute injection) | Significant increase in serum GH (9.3±1.5 ng/ml vs 1.04±1.15 ng/ml in controls) nih.gov |

| Sprague-Dawley Rats | 100 µg/kg i.v. | Significant increase in GH release in growth-retarded rats portico.org |

Larger animal models, such as cattle, have been used to explore the potential applications of pralmorelin in agricultural settings. In vitro studies on bovine pituitary cells have confirmed that pralmorelin stimulates GH secretion. nih.gov

In vivo studies in yaks with growth retardation have shown that administration of GHRP-2 can improve growth performance. nih.gov In this study, GHRP-2 injection significantly enhanced serum GH and Insulin-like Growth Factor-1 (IGF-1) levels, leading to an increased average daily gain. nih.gov Furthermore, studies in swine have demonstrated that chronic administration of GHRP-2 can improve average daily gain and feed efficiency. researchgate.net

Investigation of Pralmorelin's Biological Roles in Preclinical Settings

Pralmorelin, also known as Growth Hormone Releasing Peptide-2 (GHRP-2), is a synthetic peptide that functions as a potent growth hormone secretagogue. abmole.comwikipedia.org It mimics the action of ghrelin, an endogenous hormone, by binding to and activating the growth hormone secretagogue receptor (GHS-R). patsnap.compatsnap.com This interaction triggers a cascade of physiological effects, making pralmorelin a subject of extensive preclinical research to elucidate its biological roles. These investigations have primarily focused on its influence on the endocrine and metabolic systems.

Research on Growth Hormone Pulsatility and Secretion Profiles

Preclinical studies have consistently demonstrated pralmorelin's robust ability to stimulate the pulsatile release of growth hormone (GH) from the pituitary gland. abmole.comportico.org It acts on both the hypothalamus and the pituitary to amplify GH secretion. abmole.com The GH-releasing activity of pralmorelin has been shown to be more potent than that of its predecessor, GHRP-6, and the native growth hormone-releasing hormone (GHRH). researchgate.netkoreascience.kr

Pralmorelin's mechanism involves mimicking ghrelin to activate the GHS-R, which in turn stimulates GHRH release from the hypothalamus and directly acts on the pituitary somatotrophs to release GH. patsnap.compatsnap.com Studies in animal models, including calves, have shown a significant, dose-dependent increase in GH levels following acute administration of pralmorelin. nih.gov For instance, in one study, the area under the curve for GH concentration over 60 minutes was significantly elevated with increasing doses of pralmorelin compared to saline. nih.gov

Furthermore, research in GH-deficient Little mice has provided insights into its GHRH-independent effects. In these mice, which have a dysfunctional GHRH receptor, pralmorelin was still able to elicit a significant GH response, indicating a direct action on the pituitary gland. nih.gov The peak GH response in wild-type mice was substantially higher than in heterozygous and homozygous Little mice, yet the response in the latter was still significantly above baseline, confirming a partial dependence on GHRH for its full effect. nih.gov

| Animal Model | Pralmorelin Administration | Key Findings on GH Secretion | Reference |

| Calves | Acute intravenous injection (6.25, 12.5, 25.0 µg/kg) | Dose-dependent increase in GH AUC over 60 minutes. | nih.gov |

| Little Mice (GH-deficient) | Acute administration (10 µg) | Significant GH response, though lower than in wild-type mice, demonstrating a GHRH-independent mechanism. | nih.gov |

| Rabbits (burn-injured) | 4-day continuous infusion | Increased pulsatile rabbit GH release on day 1 and elevated overall rGH secretion after 4 days. | nih.gov |

Metabolic Regulation Studies

Pralmorelin, acting as a ghrelin mimetic, has been shown to be a potent stimulator of appetite and food intake in preclinical models. nih.gov Ghrelin is often referred to as the "hunger hormone" as it signals the brain to initiate appetite. nih.gov Pralmorelin replicates this orexigenic effect by activating GHS-R in the hypothalamus, a key brain region for regulating energy balance. patsnap.comnih.gov

Studies in rodents have demonstrated that both central and peripheral administration of pralmorelin leads to increased food consumption and subsequent body weight gain. portico.orgnih.gov Research has indicated that this effect is mediated, at least in part, by neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus. nih.gov One study found that even in mice lacking NPY, pralmorelin still induced a positive energy balance and weight gain, suggesting a crucial role for AGRP in mediating these effects. nih.gov In a controlled experiment, animals administered pralmorelin showed a significant increase in food consumption, approximately 36% more compared to a saline-treated control group over a 4.5-hour period. biotechpeptides.com

Preclinical research has revealed that chronic peripheral administration of pralmorelin can lead to an increase in fat mass. nih.govoup.com In a study involving both wild-type and NPY-deficient mice, daily injections of pralmorelin resulted in a dose-dependent increase in body weight, which was primarily attributed to an increase in adiposity rather than lean mass. nih.govoup.com

Analysis of body composition in these studies showed a significant increase in body fat in both genotypes of mice treated with pralmorelin compared to vehicle-treated controls. oup.com Interestingly, the accumulation of fat mass is considered unlikely to be a direct consequence of the increased GH secretion, as GH is typically associated with a decrease in fat mass and an increase in lean mass. oup.com Furthermore, pralmorelin-treated mice exhibited an increased respiratory quotient, indicating a preservation of fat. nih.gov These findings suggest that the effects of pralmorelin on adiposity are independent of its GH-releasing properties and may involve other metabolic pathways. oup.com

The role of pralmorelin and ghrelin receptor agonists in regulating insulin sensitivity and glucose homeostasis is complex, with some studies indicating potential for inducing hyperglycemia. Ghrelin itself has been shown to inhibit insulin secretion and promote hyperglycemia. physiology.org

In a preclinical model of prolonged critical illness in rabbits, a 4-day treatment with pralmorelin (in combination with TRH) did not result in excessive hyperglycemia compared to saline controls, and insulin requirements were similar across groups. nih.gov However, it is important to note that in this particular study, insulin was adjusted to maintain blood glucose below a certain threshold. nih.gov

Conversely, studies using a ghrelin receptor antagonist, [d-Lys3]-GHRP-6, in a nonobese diabetic mouse model, showed that long-term treatment worsened glucose and insulin intolerance. physiology.org This suggests that activation of the ghrelin receptor by agonists like pralmorelin could potentially impair glucose homeostasis. The antagonist-treated mice showed a significant increase in blood glucose and decreases in plasma insulin and C-peptide levels, indicating a direct inhibition of insulin secretion. physiology.org These conflicting findings highlight the need for further research to fully understand the intricate effects of pralmorelin on glucose metabolism under different physiological and pathological conditions.

Research into Muscle Mass and Bone Density Modulation

The anabolic effects of growth hormone are well-established, and as a potent GH secretagogue, pralmorelin has been investigated for its potential to modulate muscle mass and bone density. biotechpeptides.complos.org GH and its downstream mediator, insulin-like growth factor 1 (IGF-1), play crucial roles in skeletal muscle development and bone metabolism. plos.orgnih.gov

In studies with growth-retarded yaks, administration of pralmorelin was found to up-regulate the expression of GHR, IGF-1, and IGF-1R mRNA in skeletal muscle. plos.org This suggests that pralmorelin can stimulate both autocrine and paracrine IGF-1 activity within the muscle tissue, potentially promoting muscle growth. plos.org Some research also suggests that pralmorelin could influence muscle protein metabolism in a way that favors protein synthesis over degradation. biotechpeptides.com However, it is noteworthy that in a study where pralmorelin increased fat mass in mice, it did not cause any significant changes in lean mass. oup.com

Regarding bone density, the same study in mice that demonstrated an increase in fat mass also reported an increase in bone mass following 18 days of pralmorelin treatment. nih.govoup.com This effect on bone is consistent with the known actions of GH and IGF-1 on bone formation and resorption. nih.gov Preclinical data have shown that GH exerts both direct and IGF-1-dependent effects on bone. nih.gov

| Area of Investigation | Animal Model | Key Preclinical Findings | Reference(s) |

| Muscle Mass | Yaks (growth-retarded) | Upregulated GHR, IGF-1, and IGF-1R mRNA expression in skeletal muscle. | plos.org |

| Mice | No significant changes in lean mass despite increased body weight. | oup.com | |

| Bone Density | Mice | Increased bone mass after 18 days of treatment. | nih.govoup.com |

Studies on Immune System Modulation and Wound Healing

Pralmorelin (also known as GHRP-2), a growth hormone secretagogue, has been investigated for its potential to modulate the immune system and influence wound healing processes, primarily through its downstream effects following growth hormone (GH) release and its interaction with the ghrelin receptor. Preclinical studies suggest that by mimicking ghrelin and stimulating GH secretion, pralmorelin can impact inflammatory responses and tissue repair mechanisms.

One of the key areas of investigation has been the effect of pralmorelin on macrophage polarization, a critical process in both immune response and wound healing. Macrophages can be broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory and pro-reparative M2 phenotype. Research in a rat model of rotator cuff tears has demonstrated that the administration of GHRP-2 can inhibit the polarization of M1 macrophages. This was evidenced by the reduced expression of M1 markers such as Cd86, Nos2, and TNF-α. The in vivo aspect of this study further revealed a decrease in the proportion and number of M1 macrophages at the tendon-bone interface following surgical repair and treatment with GHRP-2. biotechpeptides.com This shift away from a pro-inflammatory state is believed to contribute to a more favorable environment for tissue regeneration.

The implications of this immune modulation on wound healing have been observed in the same preclinical model. The study on rotator cuff tears in rats showed that the group treated with GHRP-2 exhibited improved histological scores and increased bone mineral density at the healing interface eight weeks post-surgery. biotechpeptides.com Furthermore, biomechanical strength was enhanced in the GHRP-2 treated group, with a higher maximal failure load, stiffness, and tension at both four and eight weeks post-surgery. biotechpeptides.com These findings suggest that by modulating the initial inflammatory phase of healing, pralmorelin may contribute to a more robust and structurally sound repair of musculoskeletal tissues. The broader class of growth hormone-releasing peptides (GHRPs), to which pralmorelin belongs, has been noted for its cytoprotective abilities, which include reducing inflammation and counteracting fibrogenic cytokines. researchgate.net

Preclinical Effects of Pralmorelin (GHRP-2) on Immune Modulation and Tendon-Bone Healing in a Rat Rotator Cuff Tear Model

| Parameter | Effect of Pralmorelin (GHRP-2) Treatment | Key Findings |

|---|---|---|

| M1 Macrophage Polarization (in vitro) | Inhibited | Reduced expression of Cd86, Nos2, and TNF-α. |

| M1 Macrophages at Tendon-Bone Interface (in vivo) | Reduced | Decreased proportion at 2 and 4 weeks post-surgery; decreased number at 4 weeks post-surgery. |

| Histologic Scores | Increased | Improved healing of the tendon-bone interface at 8 weeks post-surgery. |

| Bone Mineral Density | Increased | Enhanced bone formation at the healing site at 8 weeks post-surgery. |

| Biomechanical Properties (Maximal failure load, stiffness, tension) | Increased | Improved tendon-bone strength at 4 and 8 weeks post-surgery. |

Exploration of Neuroendocrine and Central Nervous System Effects

As a synthetic agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R), pralmorelin exerts significant effects on the neuroendocrine system, primarily by stimulating the release of growth hormone from the pituitary gland. wikipedia.org Its actions are mediated through the hypothalamic-pituitary axis, influencing a cascade of hormonal events. Preclinical studies in various animal models have been instrumental in elucidating these neuroendocrine and central nervous system (CNS) effects.

The principal neuroendocrine effect of pralmorelin is the potent, dose-dependent stimulation of GH secretion. researchgate.net This action is believed to occur through a dual mechanism: a direct effect on the pituitary somatotrophs and an indirect action via the hypothalamus. In vitro studies using rat hypothalamic explants have shown that growth hormone secretagogues can influence the release of hypothalamic hormones. nih.gov Pralmorelin's stimulation of the GHS-R in the hypothalamus can lead to the release of growth hormone-releasing hormone (GHRH) and an inhibition of somatostatin, the primary inhibitor of GH release. This synergistic action at both the hypothalamic and pituitary levels results in a robust release of GH. researchgate.net Chronic administration of GHRP-2 in swine has been shown to consistently stimulate GH release over a 30-day period. researchgate.net

Beyond its effects on the GH axis, pralmorelin's activity as a ghrelin mimetic implies a broader range of CNS effects. Ghrelin is known to be involved in the regulation of appetite and energy balance, and pralmorelin has been shown to increase food intake in animal models. researchgate.netnih.gov This effect is thought to be mediated through the vagus nerve and central neural pathways. nih.gov Studies in dogs have indicated that an intact vagal nerve is necessary for the increase in food intake induced by GHRP-2. nih.gov

Furthermore, the GHS-R is distributed in various brain regions outside of the hypothalamus and pituitary, suggesting that its agonists may have wider neurological effects. Preclinical research on ghrelin and other GHSs has pointed towards potential neuroprotective roles. These compounds have been shown to activate intracellular pathways, such as the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival. nih.gov In animal models of neuronal injury, GHSs have demonstrated the ability to reduce cell death. nih.gov For instance, GHRP-6, a similar peptide to pralmorelin, was found to reduce cerebellar cell death in aged rats. nih.gov While direct preclinical evidence for the neuroprotective effects of pralmorelin is still emerging, its action on the GHS-R suggests it may share these properties.

Summary of Preclinical Neuroendocrine and Central Nervous System Effects of Pralmorelin (GHRP-2)

| System/Process | Effect of Pralmorelin (GHRP-2) | Observed Outcome in Preclinical Models |

|---|---|---|

| Hypothalamic-Pituitary Axis | Stimulation | Increased release of Growth Hormone (GH). |

| Appetite Regulation | Stimulation | Increased food intake. |

| Gastrointestinal Motility | Inhibition of postprandial contractions | Mediated via α2-receptors on the enteric nervous system. |

| Cell Survival Pathways (potential) | Activation | Activation of PI3K/Akt and ERK1/2 pathways by GHSs. |

| Neuroprotection (potential) | Protective | Reduction of cell death in neuronal injury models by other GHSs. |

Analytical and Bioanalytical Methodologies for Pralmorelin Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the definitive identification and quantification of pralmorelin (B1678037) and its metabolites. researchgate.netdshs-koeln.de This hybrid technique offers exceptional sensitivity and selectivity, making it the method of choice in anti-doping laboratories. researchgate.net

High-resolution tandem mass spectrometry (HRMS/MS) provides unambiguous identification of target analytes through precise mass measurement of both the parent (precursor) ion and its characteristic fragment (product) ions. researchgate.netspiedigitallibrary.org Instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are frequently employed for this purpose. researchgate.net This capability is crucial for distinguishing pralmorelin from endogenous matrix components and for identifying its metabolites. semanticscholar.org

For instance, a key metabolite of pralmorelin, identified as D-Ala-D-(beta-naphthyl)-Ala-Ala-OH (AA-3), is often targeted in analytical methods because it can be detected for a longer period in urine than the parent compound. nih.govnih.gov HRMS/MS allows for the confident structural elucidation of such metabolites. researchgate.net Screening methods using LC-HRMS have been developed and validated for the detection of pralmorelin and its metabolites in urine for doping control applications. spiedigitallibrary.orgsemanticscholar.org

| Compound | Precursor Ion (m/z) | Product Ions (m/z) for SRM/MRM | Instrumentation Example |

|---|---|---|---|

| Pralmorelin (GHRP-2) | [M+2H]2+ | Specific fragment ions | Tandem Quadrupole MS |

| Metabolite (AA-3) | [M+H]+ | Specific fragment ions | Tandem Quadrupole MS |

| Pralmorelin (GHRP-2) | Not specified | Full-scan accurate mass | Q Exactive Plus (HRMS) |

Data synthesized from multiple sources describing common practices in tandem mass spectrometry. nih.govspiedigitallibrary.orgdshs-koeln.dewada-ama.org

To enhance the performance of LC-MS analysis, Ultra-Performance Liquid Chromatography (UPLC) is frequently integrated into the workflow. nih.govdshs-koeln.dewada-ama.org UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov This increased chromatographic efficiency results in better separation of pralmorelin and its metabolites from interfering substances in complex biological samples like urine. nih.govwada-ama.org The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the robust and high-throughput analysis of pralmorelin. nih.govdshs-koeln.de

Sample Preparation Methodologies for Complex Biological Matrices

Effective sample preparation is a prerequisite for reliable LC-MS analysis, as it serves to isolate and concentrate the target analytes while removing interfering components from the biological matrix (e.g., urine, plasma, serum). slideshare.netsigmaaldrich.com

Solid-phase extraction (SPE) is the most widely adopted technique for the cleanup and pre-concentration of pralmorelin from urine samples. nih.govdshs-koeln.demdpi.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

| Parameter | Description | Reference Example |

|---|---|---|

| SPE Sorbent | Weak Cation Exchange (WCX) or Hydrophilic-Lipophilic Balanced (HLB) | researchgate.netmdpi.com |

| Conditioning Solvent | Methanol (B129727) followed by an aqueous buffer to equilibrate | youtube.com |

| Wash Solvent | A weak solvent to remove hydrophilic interferences without eluting the analyte | youtube.com |

| Elution Solvent | An organic solvent, often with an acid or base modifier (e.g., methanol with formic acid), to disrupt sorbent-analyte interactions | tudelft.nl |

| Reported Recovery | Ranges from 47% to over 95%, depending on the specific protocol and peptide | nih.govdshs-koeln.denih.gov |

While SPE is excellent for general cleanup, more specific methods are sometimes required, particularly for receptor-based assays. Immunocapture, also known as immunoaffinity extraction, utilizes antibodies to selectively bind and remove specific molecules from a sample. nih.govresearchgate.net In the context of pralmorelin analysis, this technique is not typically used to capture pralmorelin itself, but rather to deplete the sample of interfering endogenous ligands. longdom.org

The natural ligand for the pralmorelin receptor (GHS-R1a) is ghrelin. longdom.org The presence of endogenous ghrelin in serum or plasma samples can interfere with receptor-based bioassays, leading to false-positive or inaccurate results. To mitigate this, an immunocapture step using anti-ghrelin antibodies can be employed to remove ghrelin from the sample matrix prior to the bioassay, thereby ensuring that the measured activity is due to the presence of synthetic secretagogues like pralmorelin. longdom.org

Receptor-Based Bioassays for Pralmorelin Detection and Activity

In addition to chromatographic methods that identify substances based on their chemical structure, bioassays can be used to detect compounds based on their biological activity. For pralmorelin and other growth hormone secretagogues (GHSs), receptor-based bioassays provide a valuable screening tool. researchgate.netlongdom.org These assays leverage the common mechanism of action of GHSs, which involves binding to the growth hormone secretagogue receptor 1a (GHS-R1a). longdom.orgpatsnap.com

The principle of these assays is typically competitive binding. A labeled ligand (e.g., a radiolabeled version of a GHS) is incubated with the GHS-R1a receptor. When a sample containing an unlabeled GHS like pralmorelin is introduced, it competes with the labeled ligand for binding to the receptor. A reduction in the signal from the labeled ligand indicates the presence of a competing, active substance in the sample. This approach is advantageous because it can detect not only pralmorelin but also other known or even novel compounds that act on the same receptor. researchgate.netlongdom.org These methods can complement LC-MS analyses, especially for broad-spectrum screening. researchgate.net

Competitive Receptor Binding Assays (e.g., using radiolabeled ghrelin)

Competitive receptor binding assays are a cornerstone in the study of pralmorelin, providing valuable data on its affinity for the GHSR. giffordbioscience.comcreative-bioarray.com These assays are considered a gold standard due to their sensitivity and robustness. giffordbioscience.comcreative-bioarray.com The fundamental principle involves the competition between unlabeled pralmorelin and a radiolabeled ligand, typically ghrelin, for binding to the GHSR. semanticscholar.org

The process entails incubating a fixed concentration of the radiolabeled ghrelin with a source of GHSR, such as cell membrane homogenates, in the presence of varying concentrations of pralmorelin. giffordbioscience.comsemanticscholar.org As the concentration of pralmorelin increases, it displaces more of the radiolabeled ghrelin from the receptor. By measuring the amount of bound radioactivity at each concentration, a competition curve can be generated. semanticscholar.org This curve allows for the determination of the IC50 value, which is the concentration of pralmorelin required to inhibit 50% of the specific binding of the radiolabeled ghrelin. giffordbioscience.com From the IC50 value, the inhibition constant (Ki) can be calculated, providing a measure of the binding affinity of pralmorelin for the GHSR. giffordbioscience.comsemanticscholar.org

Table 1: Key Parameters in Competitive Receptor Binding Assays

| Parameter | Description | Typical Measurement |

|---|---|---|

| IC50 | The concentration of the unlabeled ligand (pralmorelin) that inhibits 50% of the specific binding of the radiolabeled ligand. | nM or µM |

| Ki | The inhibition constant, which represents the affinity of the unlabeled ligand for the receptor. It is calculated from the IC50 value. | nM or µM |

| Bmax | The maximum number of binding sites, determined through saturation binding assays. giffordbioscience.com | fmol/mg protein or sites/cell |

| Kd | The dissociation constant of the radioligand, indicating its affinity for the receptor. giffordbioscience.com | nM |

Functional Cell-Based Assays for GHSR-1a Activation

To complement binding affinity data, functional cell-based assays are employed to assess the ability of pralmorelin to activate the GHSR-1a and initiate downstream signaling pathways. nih.govnih.gov These assays provide a more comprehensive understanding of the compound's biological activity. bpsbioscience.com A common approach involves using cell lines that have been engineered to stably express the human GHSR-1a. mdpi.com

Upon binding of an agonist like pralmorelin to the GHSR-1a, a cascade of intracellular events is triggered. One of the key signaling pathways involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the stimulation of other signaling molecules like extracellular signal-regulated kinases (ERK). mdpi.comresearchgate.net

Functional assays can measure these downstream effects. For instance, calcium mobilization can be monitored using fluorescent dyes that are sensitive to changes in intracellular calcium concentration. researchgate.net The activation of ERK can be quantified by measuring the levels of phosphorylated ERK. mdpi.com Another approach is to use reporter gene assays, where the activation of the receptor leads to the expression of a reporter protein, such as luciferase, which can be easily measured. bpsbioscience.com These assays allow for the determination of the potency (EC50) and efficacy (Emax) of pralmorelin in activating the GHSR-1a. researchgate.net

Table 2: Common Readouts in Functional Cell-Based Assays for GHSR-1a Activation

| Assay Readout | Principle | Information Gained |

|---|---|---|

| Intracellular Calcium Mobilization | Measures the increase in intracellular calcium concentration upon receptor activation. researchgate.net | Potency and efficacy of the agonist in initiating a key signaling event. |

| ERK Phosphorylation | Quantifies the level of phosphorylated ERK, a downstream signaling molecule. mdpi.com | Confirmation of signaling pathway activation and agonist potency. |

| Reporter Gene Expression | Measures the expression of a reporter gene (e.g., luciferase) linked to a response element activated by the GHSR-1a pathway. bpsbioscience.com | A quantifiable measure of transcriptional activation resulting from receptor stimulation. |

Metabolite Identification and Characterization in Preclinical Research

Identification of Peptide Catabolites (e.g., AA-3 metabolite)

Pralmorelin, being a peptide, is susceptible to degradation by proteases, leading to the formation of various peptide catabolites. researchgate.net A significant metabolite of pralmorelin that has been identified is D-Ala-D-(beta-naphthyl)-Ala-Ala-OH, commonly referred to as AA-3. researchgate.netnih.govsemanticscholar.org This metabolite results from the cleavage of the parent peptide. researchgate.net The identification of such catabolites is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.org This powerful technique allows for the separation of the parent compound from its metabolites, followed by their fragmentation to elucidate their structures. sciex.com

Studies have shown that after administration, both unchanged pralmorelin and its AA-3 metabolite can be detected in biological samples like urine. researchgate.netnih.govsemanticscholar.org

Method Validation for Metabolite Detection in Research Specimens

To ensure the reliability and accuracy of metabolite detection in research specimens, rigorous method validation is essential. nih.gov This process involves evaluating several key parameters to demonstrate that the analytical method is fit for its intended purpose. For the detection of pralmorelin and its metabolites, methods are typically validated for specificity, linearity, recovery, precision, and the limit of detection (LOD). researchgate.netnih.gov

For example, a method for the determination of pralmorelin and its AA-3 metabolite in urine was validated with recoveries ranging from 84% to 101%. researchgate.netnih.gov The intra-day and inter-day precision were reported to be in the ranges of 1.6-3.8% and 1.9-4.3%, respectively. researchgate.netnih.gov Such validation ensures that the data generated from the analysis of research specimens are accurate and reproducible.

Table 3: Key Validation Parameters for Metabolite Detection Methods

| Parameter | Description | Example Finding for Pralmorelin/AA-3 Method researchgate.netnih.gov |

|---|---|---|

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The use of tandem mass spectrometry provides high specificity. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. | Determined at urinary concentrations of 0.5-10 ng/mL. |

| Recovery | The efficiency of the extraction process, indicating the percentage of the analyte that is recovered from the sample matrix. | 84% to 101%. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Intra-day: 1.6-3.8%, Inter-day: 1.9-4.3%. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. | Not explicitly stated in the provided context. |

Pharmacokinetic and Pharmacodynamic Modeling in Pralmorelin Preclinical Development

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Species.portico.org

Physiologically-based pharmacokinetic (PBPK) modeling has been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of pralmorelin (B1678037) in preclinical species. These models integrate physiological and biochemical data to simulate the pharmacokinetic profile of the compound.

Model Development and Qualification in Rodent Studies (e.g., rats).portico.org

A PBPK model for pralmorelin has been developed and validated in Sprague-Dawley rats. portico.org This model was designed to describe and predict the concentrations of pralmorelin in both blood and various tissues following intravenous administration. portico.org The qualification of the model was achieved by comparing the model's predictions with experimentally obtained concentration-time course data from rats, demonstrating a good correlation between the simulated and observed pharmacokinetic profiles. portico.org

Analysis of Distribution Parameters across Tissues.portico.org

The distribution of pralmorelin into different tissues was a key aspect of the PBPK model. portico.org Studies in rats have shown that pralmorelin distributes to a wide range of tissues, including the brain, lung, heart, liver, kidney, small intestine, muscle, adipose tissue, and skin. portico.org The distribution into the liver was found to be blood flow-limited, indicating rapid uptake by this organ. portico.org In contrast, distribution into other tissues was permeability-limited, suggesting that the rate of tissue uptake is governed by the ability of pralmorelin to cross cell membranes. portico.org

Tissue Distribution Characteristics of Pralmorelin in Rats

| Tissue | Distribution Limitation |

|---|---|

| Liver | Blood Flow-Limited |

| Brain | Permeability-Limited |

| Lung | Permeability-Limited |

| Heart | Permeability-Limited |

| Kidney | Permeability-Limited |

| Small Intestine | Permeability-Limited |

| Muscle | Permeability-Limited |

| Adipose | Permeability-Limited |

| Skin | Permeability-Limited |

Pharmacodynamic Endpoints in Preclinical Pralmorelin Investigations

The pharmacodynamic effects of pralmorelin in preclinical models are primarily centered on its potent secretagogue activity on the pituitary gland.

Growth Hormone and Insulin-like Growth Factor 1 (IGF-1) Quantification.portico.orgnih.govnih.gov

Pralmorelin is a potent stimulator of growth hormone (GH) secretion. portico.org Preclinical studies in rats have demonstrated that pralmorelin is more potent than growth hormone-releasing hormone (GHRH) in inducing GH release. portico.org This effect is mediated through a direct action on the anterior pituitary. portico.org While direct quantification of Insulin-like Growth Factor 1 (IGF-1) in response to pralmorelin in preclinical studies is not extensively detailed, the known physiological cascade is that GH stimulates the production and release of IGF-1 from the liver. nih.gov Studies with other ghrelin agonists have shown that the induced increase in GH leads to a sustained elevation of IGF-1 concentrations. nih.gov

Pharmacodynamic Effects of Pralmorelin on Growth Hormone Axis

| Biomarker | Observed Effect in Preclinical Models |

|---|---|

| Growth Hormone (GH) | Marked and potent increase in plasma levels. nih.gov |

| Insulin-like Growth Factor 1 (IGF-1) | Expected to increase secondary to GH stimulation. nih.gov |

Biomarkers of Metabolic and Hormonal Modulation in Preclinical Models.portico.orgbiotechpeptides.com

As a ghrelin mimetic, pralmorelin influences metabolic and hormonal pathways beyond GH secretion. portico.org In preclinical rat models, administration of pralmorelin has been associated with increased food intake and subsequent body weight gain. portico.org Furthermore, pralmorelin has been shown to synchronize the release of other pituitary hormones. biotechpeptides.com When studied in combination with thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), pralmorelin demonstrated an ability to modulate the thyroid-stimulating hormone (TSH) and luteinizing hormone (LH) axes, indicating a broader impact on hormonal regulation. biotechpeptides.com

Future Directions and Advanced Research Considerations for Pralmorelin

Exploration of Novel GHSR-1a Ligand-Receptor Interactions through Structural Biology (e.g., Cryo-EM)

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (Cryo-EM), have provided unprecedented, high-resolution views of G protein-coupled receptors (GPCRs) like GHSR-1a in their active states. nih.gov Structures of GHSR-1a complexed with its endogenous ligand, ghrelin, and other synthetic agonists have revealed the molecular basis for ligand binding and receptor activation. nih.gov These studies show a complex binding pocket and identify key structural motifs, such as a salt bridge and an aromatic cluster, that are crucial for signaling. nih.gov

Future research should focus on obtaining the Cryo-EM structure of pralmorelin (B1678037) bound to the GHSR-1a. This would elucidate the precise binding mode of pralmorelin, clarifying how its unique D-amino acid composition interacts with the receptor's binding pocket. Comparative structural analysis with ghrelin-bound and other agonist-bound structures will reveal the subtle conformational changes that pralmorelin induces, potentially explaining its specific signaling profile. Such structural insights are invaluable for the rational design of next-generation GHSR-1a modulators with tailored efficacy and biased signaling properties. wikipedia.org

| Feature | Finding with Ghrelin/Ibutamoren | Future Research Question for Pralmorelin |

| Binding Pocket | The binding pocket is bifurcated into two cavities; the peptide part of ghrelin occupies one, while the octanoyl group occupies the other. | How does the D-(β-naphthyl)-Ala residue of pralmorelin orient within these cavities? |

| Key Interactions | A salt bridge and an aromatic cluster near the binding pocket are critical for receptor activation. | Which specific residues form hydrogen bonds or hydrophobic interactions with pralmorelin? |

| Receptor Conformation | Agonist binding induces an outward movement of transmembrane helix VI (TM6) and an inward movement of TM7. | Does pralmorelin induce a similar or distinct conformational change in the receptor's transmembrane domain? |

| G-Protein Coupling | Minor conformational differences exist between the Gq-coupled and Gi/o-coupled receptor states. | Can structural studies reveal a preference for pralmorelin to stabilize a specific G-protein coupling conformation? |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Pralmorelin Pathways

Pralmorelin, by activating the GHSR-1a, initiates a cascade of intracellular signaling events beyond the primary release of growth hormone. patsnap.com The receptor is known to couple to various G-proteins, including Gαq/11 and Gαi/o, triggering pathways such as phospholipase C (PLC) activation, intracellular calcium mobilization, and modulation of the MAPK and PI3K/Akt signaling cascades. nih.govnih.gov To fully map the cellular and systemic impact of pralmorelin, advanced omics technologies are indispensable.

Proteomics and Phosphoproteomics: These approaches can identify global changes in protein expression and phosphorylation in target tissues like the pituitary and hypothalamus following pralmorelin administration. This could reveal novel downstream effectors and regulatory proteins involved in GH synthesis and secretion. As demonstrated in studies of other pituitary hormones, this technique can pinpoint key factors in hormone regulation. researchgate.net

Metabolomics: By analyzing the global profile of small-molecule metabolites in biofluids (plasma, urine) and tissues, metabolomics can provide a functional readout of the physiological response to pralmorelin. researchgate.netguidetopharmacology.org This can help identify metabolic signatures associated with pralmorelin activity, offering insights into its effects on energy homeostasis, glucose metabolism, and other systemic functions. Studies on other ghrelin mimetics have successfully used this approach to identify key biotransformation products. endocrinology.org

Integrated multi-omics analysis, combining proteomics and metabolomics data, will be crucial for constructing a comprehensive model of pralmorelin's mechanism of action, linking receptor activation to downstream protein networks and ultimate physiological outcomes. nih.gov

| Omics Technology | Research Goal for Pralmorelin | Potential Discoveries |

| Proteomics | Identify changes in the pituitary proteome after pralmorelin stimulation. | Novel proteins involved in the synthesis, packaging, and exocytosis of growth hormone vesicles. |

| Phosphoproteomics | Map the signaling kinases and substrates downstream of GHSR-1a activation. | Key phosphorylation events in MAPK, Akt, and AMPK pathways that mediate pralmorelin's cellular effects. |

| Metabolomics | Characterize the metabolic fingerprint in plasma and urine following pralmorelin administration. | Identification of specific metabolic pathways (e.g., lipid metabolism, glucose utilization) modulated by pralmorelin. |

| Integrated Omics | Correlate changes in protein expression with shifts in metabolic profiles. | A systems-level understanding of how pralmorelin orchestrates changes in cellular signaling to produce systemic metabolic effects. |

Computational Biology and Systems Pharmacology Approaches for Pralmorelin Research

Computational modeling and systems pharmacology offer powerful tools to simulate, predict, and integrate the complex interactions of pralmorelin with its receptor and the broader physiological system.

Molecular Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations can be used to build and refine models of the pralmorelin-GHSR-1a complex. researchgate.net These simulations can predict binding affinities, identify key energetic contributions of specific amino acid residues, and visualize the dynamic process of receptor activation. This in silico approach can guide the design of mutagenesis studies to validate predicted interactions and inform the development of novel ligands with improved properties. researchgate.net

Systems Pharmacology: Physiologically based pharmacokinetic (PB-PK) models can integrate in vitro data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of pralmorelin throughout the body. nih.gov Such models have already been developed for pralmorelin in rats and can be expanded to predict its behavior in humans. nih.gov By linking these pharmacokinetic models with pharmacodynamic models of GHSR-1a signaling, a comprehensive systems pharmacology framework can be developed to predict the time-course of GH release and other physiological responses under various conditions.

| Computational Approach | Application for Pralmorelin Research | Expected Outcome |

| Homology Modeling | Create a 3D structural model of the GHSR-1a receptor based on known GPCR structures. | A structural template for docking studies before a Cryo-EM structure is available. |

| Molecular Docking | Predict the preferred binding pose of pralmorelin within the GHSR-1a binding site. | Identification of putative key interacting residues and a hypothetical binding mode. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the pralmorelin-receptor complex over time in a membrane environment. | Insights into the stability of the complex and the conformational changes leading to receptor activation. |

| Physiologically Based Pharmacokinetic (PB-PK) Modeling | Integrate physiological and drug-specific data to simulate pralmorelin's disposition in the body. | Prediction of pralmorelin concentrations in various tissues over time, aiding in the understanding of its systemic effects. nih.gov |

Development of Advanced In Vitro and In Vivo Models for Specific Research Questions

To probe the nuanced effects of pralmorelin, researchers must move beyond traditional 2D cell culture and standard animal models. The development of more physiologically relevant systems is critical for translational research.

In Vitro Models: The emergence of 3D cell culture technologies, including spheroids and organoids, offers a significant leap forward. nih.gov Pituitary organoids, derived from either mouse tissue or human pluripotent stem cells, can self-organize and partially recapitulate the architecture and function of the anterior pituitary. nih.govendocrinology.orgnih.govbioscientifica.com These models can be used to study the effects of pralmorelin on pituitary stem cell differentiation, hormone production, and cell-cell interactions in a controlled, human-relevant environment, thereby reducing the reliance on animal models. mdpi.com

In Vivo Models: Genetically modified mouse models remain essential for understanding the systemic, long-term effects of modulating the ghrelin system. nih.gov Models such as GHSR-knockout mice, where the receptor is globally or conditionally deleted, are invaluable for dissecting the specific role of GHSR-1a in mediating pralmorelin's effects on growth, metabolism, and behavior. researchgate.netnih.govnih.gov Furthermore, transgenic mice that overexpress ghrelin or its analogs can provide insights into the consequences of chronic receptor stimulation. nih.govoup.com These advanced animal models allow researchers to ask specific questions about the role of the pralmorelin/GHSR-1a axis in different tissues and physiological states.

Ethical Considerations in Preclinical Pralmorelin Research

All preclinical research involving pralmorelin, particularly studies using animal models, must be conducted under a robust ethical framework. The guiding principles are the 3Rs: Replacement, Reduction, and Refinement. ssbfnet.comdergipark.org.tr

Reduction: Study designs should be optimized to obtain the maximum amount of information from the minimum number of animals. This involves appropriate statistical power analysis, use of longitudinal study designs, and data sharing between research groups to avoid unnecessary duplication of experiments. harvard.edu

Refinement: For studies where animal use is unavoidable, procedures must be refined to minimize any potential pain, suffering, or distress. forskningsetikk.no This includes providing appropriate housing and husbandry, using minimally invasive procedures, and establishing clear humane endpoints. nih.gov

Preclinical research on compounds like pralmorelin that affect fundamental processes such as growth and metabolism requires rigorous oversight by institutional animal care and use committees to ensure that the potential scientific benefits are significant and justify the use of animals. ssbfnet.comsrce.hr

Q & A

Q. How can the concentration of acetic acid in a solution be accurately determined using titration?

- Methodological Answer : Titration with a standardized sodium hydroxide (NaOH) solution is a foundational method. Use phenolphthalein as an indicator, which transitions from colorless (acidic pH) to pink (alkaline pH) at the equivalence point. Perform triplicate trials to minimize errors in volume measurement. Calculations rely on the stoichiometry of the reaction: Ensure precise calibration of burettes and volumetric flasks. Common errors include parallax during measurement and incomplete neutralization due to indicator misuse .

Q. What are the safety protocols for handling acetic acid in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For spills, neutralize with sodium bicarbonate. Acetic acid’s viscosity (e.g., 1.037 mPa·s at 30°C) affects its flow rate, requiring careful pipetting to avoid splashes .

Q. How does temperature influence the viscosity of acetic acid, and how should this be accounted for in kinetic studies?

- Methodological Answer : Viscosity decreases exponentially with temperature (e.g., from 1.037 mPa·s at 30°C to 0.457 mPa·s at 100°C). Use a calibrated viscometer and maintain a controlled temperature environment. For reaction kinetics, pre-equilibrate acetic acid to the target temperature to ensure consistent diffusion rates. Dynamic viscosity data from Kaye & Laby tables are recommended for calibration .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on pralmorelin excretion routes be resolved?

- Methodological Answer : Pralmorelin excretion studies report \sim7% urinary excretion after sublingual administration, suggesting low bioavailability. To resolve contradictions, design a comparative study using intravenous (IV) administration to bypass absorption variability. Quantify fecal and urinary metabolites via LC-MS/MS. Control variables such as metabolism rates and renal function in animal models .

Q. What experimental strategies minimize errors in acetic acid titration when analyzing dilute solutions?

- Methodological Answer : For low-concentration acetic acid (<0.1 M), use a microtitration setup with a precision burette (±0.02 mL accuracy). Replace phenolphthalein with a pH meter to detect the equivalence point (pH \sim8.7). Correct for CO₂ interference by degassing the solution with nitrogen. Statistical tools like Grubbs’ test can identify outliers in triplicate data .

Q. How do molecular interactions between pralmorelin and acetic acid affect peptide stability in co-formulations?

- Methodological Answer : Acetic acid’s low dielectric constant (ε = 6.2) may destabilize pralmorelin’s secondary structure. Use circular dichroism (CD) spectroscopy to monitor α-helix integrity. Compare stability in acetic acid vs. phosphate buffers at 4°C and 25°C. Include protease inhibitors to isolate pH effects from enzymatic degradation .

Q. What statistical approaches are optimal for reconciling variability in pralmorelin’s growth hormone release assays?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in hormone secretion. Normalize data to baseline GH levels and use AUC (Area Under the Curve) analysis for dose-response comparisons. Validate assays with positive controls (e.g., GHRH-6) and report confidence intervals for maximum concentration (Cₘₐₓ) and half-life (t₁/₂) .

Methodological Guidelines

- Data Reporting : Document acetic acid purity (e.g., ≥99.7%), lot numbers, and storage conditions (−20°C for pralmorelin). Adhere to ICMJE standards for chemical descriptions in publications .

- Literature Review : Use academic databases (PubMed, Google Scholar) with advanced filters (e.g., "since 2020") and Boolean operators (acetic acid AND kinetics NOT vinegar) to prioritize peer-reviewed studies .

- Experimental Design : Follow the framework in Reviews in Analytical Chemistry: Define hypotheses, include negative controls, and pre-register protocols to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.